ethyl (2Z)-2-[3-[(3-chlorobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate
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Overview
Description
Ethyl (2Z)-2-[3-[(3-chlorobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a chlorobenzoyl group, an isoindole moiety, and an oxobutanoate ester. The presence of these functional groups contributes to its reactivity and potential utility in synthetic chemistry and medicinal research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2Z)-2-[3-[(3-chlorobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Isoindole Moiety: This step involves the cyclization of a suitable precursor to form the isoindole ring system.
Introduction of the Chlorobenzoyl Group: The chlorobenzoyl group is introduced through an acylation reaction, typically using 3-chlorobenzoyl chloride and a suitable base.
Formation of the Oxobutanoate Ester: The final step involves the esterification of the intermediate compound with ethyl acetoacetate under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2Z)-2-[3-[(3-chlorobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce the chlorobenzoyl group.
Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
Ethyl (2Z)-2-[3-[(3-chlorobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Industry: Used in the development of new materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl (2Z)-2-[3-[(3-chlorobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may inhibit or activate enzymes involved in disease pathways.
Comparison with Similar Compounds
Ethyl (2Z)-2-[3-[(3-chlorobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate can be compared with similar compounds such as:
Ethyl (3-chlorobenzoyl)acetate: A simpler compound with a similar chlorobenzoyl group but lacking the isoindole and oxobutanoate moieties.
Isoindole derivatives: Compounds containing the isoindole ring system, which may have different substituents and functional groups.
Oxobutanoate esters: Esters of oxobutanoic acid with various substituents, used in different synthetic and research applications.
Properties
IUPAC Name |
ethyl (2Z)-2-[3-[(3-chlorobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O4/c1-3-28-21(27)17(12(2)25)18-15-9-4-5-10-16(15)19(23-18)24-20(26)13-7-6-8-14(22)11-13/h4-11H,3H2,1-2H3,(H,23,24,26)/b18-17- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKEWIHIGYIGOAP-ZCXUNETKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C1C2=CC=CC=C2C(=N1)NC(=O)C3=CC(=CC=C3)Cl)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\1/C2=CC=CC=C2C(=N1)NC(=O)C3=CC(=CC=C3)Cl)/C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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